molecular formula C10H9BrFN B2499900 2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile CAS No. 913719-91-2

2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile

Cat. No.: B2499900
CAS No.: 913719-91-2
M. Wt: 242.091
InChI Key: BIPHQLOGJYEAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 7.55 (d, J = 8.4 Hz, 1H, aromatic H-6).
    • δ 7.20 (dd, J = 8.4, 5.2 Hz, 1H, aromatic H-4).
    • δ 7.10 (d, J = 5.2 Hz, 1H, aromatic H-3).
    • δ 1.75 (s, 6H, methyl groups).
  • ¹³C NMR (CDCl₃, 100 MHz):
    • δ 119.3 (C≡N).
    • δ 135.8–115.2 (aromatic carbons).
    • δ 41.2 (quaternary C bearing methyl groups).
    • δ 25.1 (methyl carbons).

Infrared (IR) Spectroscopy

  • Strong absorption at 2,240–2,260 cm⁻¹ (C≡N stretch).
  • Aromatic C–H stretches at 3,050–3,100 cm⁻¹ .
  • C–Br and C–F vibrations at 600–800 cm⁻¹ and 1,100–1,250 cm⁻¹ , respectively.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 242 (M⁺, 10% abundance).
  • Key fragments:
    • m/z 163 (loss of Br).
    • m/z 121 (loss of C≡N and CH₃ groups).

Crystallographic Analysis and Conformational Studies

While crystallographic data for this compound is not publicly available, conformational studies of related halogenated nitriles suggest:

  • The methyl and nitrile groups adopt a gauche conformation to minimize steric hindrance.
  • The dihedral angle between the aromatic ring and propanenitrile backbone is approximately 45–60° , as observed in analogous structures.
  • Halogen substituents induce planar distortions in the aromatic ring, affecting π-electron delocalization.

Comparative Structural Analysis with Halogen-Substituted Aromatic Nitriles

Compound Molecular Formula Substituent Positions C≡N Stretch (cm⁻¹) ¹H NMR δ (ppm) for Aromatic Protons
This compound C₁₀H₉BrFN 5-Br, 2-F 2,240–2,260 7.10–7.55
2-(4-Bromo-3-fluorophenyl)-2-methylpropanenitrile C₁₀H₉BrFN 4-Br, 3-F 2,235–2,250 7.30–7.65
2-(3-Bromo-2,6-difluorophenyl)acetonitrile C₈H₄BrF₂N 3-Br, 2,6-F 2,230–2,240 7.15–7.50

Key Observations :

  • Electron-withdrawing halogens (Br, F) reduce C≡N stretching frequencies due to conjugation effects.
  • Ortho-substituted fluorine increases deshielding of adjacent protons, shifting aromatic δ values upfield compared to para-substituted analogs.
  • Steric bulk from geminal methyl groups stabilizes the nitrile moiety against nucleophilic attack.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN/c1-10(2,6-13)8-5-7(11)3-4-9(8)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPHQLOGJYEAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable nitrile source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.

    Oxidation: Potassium permanganate (KMnO4) can be used for the oxidation of the nitrile group.

Major Products

    Substitution: Products depend on the nucleophile used; for example, using an alkoxide can yield an ether.

    Reduction: Reduction of the nitrile group yields the corresponding amine.

    Oxidation: Oxidation of the nitrile group yields the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile is as an intermediate in the synthesis of pharmaceutical compounds. The presence of halogen substituents (bromine and fluorine) enhances its ability to interact with biological targets, making it valuable for drug development.

  • Targeting Enzymes and Receptors : The compound has been explored for its ability to modulate the activity of specific enzymes and receptors. For instance, it has been implicated in the design of compounds that target beta-secretase enzyme activity, which is relevant for treating Alzheimer's Disease and other cognitive disorders .

Materials Science

In materials science, this compound is utilized for developing advanced materials with specific electronic or photonic properties. The incorporation of halogenated aromatic compounds can lead to materials with enhanced stability and performance.

  • Electronic Properties : Research indicates that the compound's unique functional groups can be tailored to create materials suitable for electronic applications, such as organic semiconductors or sensors .

Biological Studies

The compound is also significant in biological studies, particularly in understanding the mechanisms of action involving halogenated compounds. Its structural features may provide insights into biological pathways affected by halogenation.

  • Mechanism of Action : The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, modulating their activity through interactions facilitated by halogen bonding .

Case Study 1: Synthesis of Beta-Secretase Inhibitors

In a study focused on developing beta-secretase inhibitors, this compound was synthesized as part of a series of compounds aimed at reducing A-beta plaque formation associated with Alzheimer's Disease. The results demonstrated that modifications to the compound's structure significantly influenced its inhibitory activity against beta-secretase .

CompoundActivity (IC50)Structural Modifications
Compound A50 nM-
Compound B30 nMAddition of methyl group
This compound15 nMHalogen substitutions

Case Study 2: Development of Advanced Materials

Another research project investigated the use of this compound in creating organic photovoltaic materials. The study highlighted how the incorporation of this compound improved the efficiency of charge transport within the material.

Material TypeEfficiency (%)Remarks
Control Sample4.0%Baseline efficiency
Modified Sample with this compound6.5%Enhanced charge mobility

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Notes References
2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile C₁₀H₉BrFN 242.09 5-Br, 2-F on phenyl; branched nitrile Potential intermediate in drug synthesis
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile C₈H₈BrN₃ 226.07 Pyrimidine ring instead of phenyl Unspecified (likely medicinal chemistry)
2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile C₁₁H₁₂BrN 238.13 4-Br, 3-Me on phenyl Intermediate for specialty chemicals
2-(2-Bromophenyl)-2-methylpropanenitrile C₁₀H₁₀BrN 224.10 2-Br on phenyl (no fluorine) Safety data available (GHS compliance)
Procyazine (herbicide) C₁₀H₁₃ClN₆ 268.70 Triazine core; cyclopropylamino group Herbicide (non-pharmaceutical use)
2-[(5-Bromo-2-fluorophenyl)methyl]-benzo[b]thiophene C₁₅H₁₀BrFS 321.21 Benzo[b]thiophene fused system Investigational drug candidate
Key Observations:
  • Halogen Positioning : The 5-bromo-2-fluoro substitution in the target compound contrasts with analogs like 2-(2-bromophenyl)-2-methylpropanenitrile, which lacks fluorine. Halogen placement influences electronic effects (e.g., electron-withdrawing F enhances aromatic ring polarization) and steric interactions .
  • Core Modifications : Replacing the phenyl ring with pyrimidine (as in ) introduces nitrogen heteroatoms, altering solubility and hydrogen-bonding capacity .
  • Biological Relevance : The benzo[b]thiophene analog () demonstrates the incorporation of fused aromatic systems for enhanced pharmacological activity, such as enzyme inhibition .

Biological Activity

2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12BrF
  • Molecular Weight : 267.13 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily through enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of certain kinases and phosphatases, which play crucial roles in cell signaling and proliferation.

Receptor Modulation

Additionally, this compound has been studied for its effects on G-protein coupled receptors (GPCRs), which are vital for numerous physiological processes. The modulation of these receptors can lead to altered cellular responses, potentially offering therapeutic benefits in conditions like cancer and inflammation.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research findings:

Biological Activity Effect Reference
Enzyme InhibitionInhibits kinase activity
Anticancer ActivityReduces tumor growth
Anti-inflammatory EffectsDecreases inflammatory markers
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Research : Another investigation reported that treatment with this compound led to a notable decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in vitro, suggesting its potential as an anti-inflammatory agent.
  • Toxicological Assessment : Toxicological studies indicated that while the compound exhibits promising biological activity, it also presents risks such as skin irritation and eye damage, necessitating careful handling and further safety evaluations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically begins with halogenated aromatic precursors like 5-bromo-2-fluorobenzaldehyde. A nucleophilic substitution or coupling reaction introduces the nitrile group, often using reagents such as KCN or TMSCN. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For example, acetonitrile or methanol as solvents under reflux (60–80°C) are common .
  • Critical Parameters : Control of moisture and oxygen is essential to prevent side reactions. Catalytic systems (e.g., Pd for cross-coupling) may enhance efficiency but require rigorous purification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT or HSQC to distinguish aromatic protons (δ 7.2–7.8 ppm) and nitrile carbons (δ ~115–120 ppm) .
  • FT-IR : Confirm the C≡N stretch (~2240 cm⁻¹) and C-F/Br vibrations (650–1100 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves spatial conformation. For example, SHELXL refines anisotropic displacement parameters and validates halogen bonding motifs .

Q. How does the nitrile group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Nitrile Reactivity : The C≡N group can undergo hydrolysis to carboxylic acids (H₂SO₄/H₂O) or reduction to amines (LiAlH₄). Steric hindrance from the 2-methyl group may slow kinetics .
  • Aryl Halide Reactivity : The 5-bromo-2-fluorophenyl moiety participates in Suzuki-Miyaura cross-coupling (Pd catalysts) or SNAr reactions, enabling diversification into biaryl or heterocyclic derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

  • Root Cause Analysis :

  • Dynamic Effects : Conformational flexibility or rotamers may split NMR signals. Variable-temperature NMR or computational modeling (DFT) clarifies exchange processes .
  • Impurity Interference : Use HPLC-MS to detect byproducts (e.g., hydrolysis intermediates) and optimize purification (silica gel chromatography) .
    • Validation : Compare experimental data with simulated spectra (Gaussian, ADF) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • SAR Framework :

  • Nitrile Modifications : Replace C≡N with amide or tetrazole groups to alter polarity and bioavailability.
  • Halogen Substitution : Fluorine’s electronegativity impacts binding affinity; bromine may enhance hydrophobic interactions .
    • Testing : Screen derivatives against target enzymes (e.g., kinases) using SPR or fluorescence assays. For example, fluorinated analogs show improved IC₅₀ values in viral protease inhibition .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger to model binding poses with proteins (e.g., cytochrome P450). Focus on halogen bonding with Tyr or His residues .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD and hydrogen-bond occupancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.